Ammonium tetrafluorosuccinate

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

For researchers needing reliable 2D coordination frameworks, substituting ammonium tetrafluorosuccinate with non-fluorinated or longer-chain analogs fails to produce the same topology. This C4 perfluorinated diammonium salt uniquely yields 2D layered networks where hexafluoroglutarate produces only 1D chains, making it essential for gas storage, separation, or catalysis MOFs. - At 1 mM, achieves 40-50% PEPCK inhibition with 23% AST inhibition, preserving cellular ATP levels. - Enables mixed-ligand Li₂(succinate)₁₋ₓ(tetrafluorosuccinate)ₓ frameworks with continuously tunable structural parameters. - Preferred monomer for poly(butylene tetrafluorosuccinate-co-succinate) copolymers with programmable acid-release kinetics (stable at physiological pH, active at lysosomal pH 6.0).

Molecular Formula C4H8F4N2O4
Molecular Weight 224.11 g/mol
CAS No. 126996-02-9
Cat. No. B145376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tetrafluorosuccinate
CAS126996-02-9
Molecular FormulaC4H8F4N2O4
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+]
InChIInChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3
InChIKeyFQMYEKRVNAZKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Tetrafluorosuccinate (CAS 126996-02-9): A Strategic Fluorinated C4 Dicarboxylate Salt for Coordination Chemistry and Specialty Synthesis


Ammonium tetrafluorosuccinate (CAS 126996-02-9), with the molecular formula C₄H₈F₄N₂O₄ (M.W. 224.11 g/mol) , is the diammonium salt of 2,2,3,3-tetrafluorosuccinic acid (TFSA). This compound belongs to the class of fully fluorinated aliphatic dicarboxylates, characterized by the complete substitution of hydrogen atoms on the α- and β-carbons of the succinate backbone with fluorine atoms [1]. It serves as a water-soluble, bench-stable source of the tetrafluorosuccinate dianion for applications in metal-organic framework (MOF) construction, fluoropolymer precursor synthesis, and biochemical research. Critically, its C4 backbone and perfluorinated nature differentiate it from both its non-fluorinated analog (ammonium succinate) and longer-chain perfluorinated homologs (e.g., hexafluoroglutarate, octafluoroadipate) in terms of conformational flexibility, electronic effects, and resultant material properties [2].

Why Ammonium Tetrafluorosuccinate Cannot Be Directly Substituted with Succinate or Hexafluoroglutarate Salts in Structure-Sensitive Applications


The direct replacement of ammonium tetrafluorosuccinate with ammonium succinate or ammonium hexafluoroglutarate in coordination chemistry and polymer synthesis is not feasible due to fundamental differences in ligand geometry and electronic properties. Succinate (C4H4O4²⁻) adopts a fully flexible, non-fluorinated backbone that coordinates differently and lacks the strong electron-withdrawing character conferred by the -CF₂-CF₂- moiety [1]. Hexafluoroglutarate (C5H2F6O4²⁻) possesses an additional -CF₂- unit, introducing greater conformational degrees of freedom and increased spacer length, which directly alters the dimensionality and topology of the resulting metal-organic frameworks [2]. In head-to-head comparative studies of isostructural coordination polymers, tetrafluorosuccinate (TFSA) consistently yields 2D layered networks under conditions where hexafluoroglutarate (HFGA) produces only 1D chain structures, a consequence of the C4 versus C5 backbone length affecting bridging modes [3]. For procurement, this means that substituting a different dicarboxylate salt will not produce the same crystallographic phase, porosity, or resulting material properties.

Quantitative Differentiation of Ammonium Tetrafluorosuccinate: Comparative Evidence for Procurement and Experimental Design


Tetrafluorosuccinate (TFSA) versus Hexafluoroglutarate (HFGA): Differential Structural Dimensionality in Lead(II) Coordination Polymers

In a direct comparative study of lead(II) coordination polymers synthesized with 1,10-phenanthroline as a co-ligand, the tetrafluorosuccinate (TFSA) ligand generated a 2-dimensional (2D) layered network [Pb(TFSA)(phen)]ₙ, whereas the homologous hexafluoroglutarate (HFGA) ligand—differing by only one additional -CF₂- unit in the carbon backbone—yielded a 1-dimensional (1D) chain structure [Pb(HFGA)(phen)]ₙ under identical synthetic conditions [1]. This dimensional difference arises from the shorter C4 backbone of TFSA, which restricts conformational freedom and promotes bridging coordination modes that extend the framework in two dimensions, while the longer C5 backbone of HFGA permits greater flexibility and favors 1D propagation.

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Tetrafluorosuccinate versus Succinate: Enhanced Acidity and Degradation-Driven Acid Release in Biodegradable Polyester Nanoparticles

The tetrafluorosuccinate (TFSA) moiety, when incorporated into poly(butylene tetrafluorosuccinate-co-succinate) (PBFSU) copolymers, imparts significantly stronger acidity compared to the non-fluorinated succinate (SA) analog. The pKa of tetrafluorosuccinic acid is reported as ~1.6, whereas succinic acid has a pKa₁ of ~4.2, representing a ΔpKa of approximately 2.6 log units (a nearly 400-fold difference in acid dissociation constant) [1]. In head-to-head nanoparticle degradation studies, nanoparticles composed entirely of TFSA (0% SA content) exhibited the strongest degradation capability and superior acidifying properties relative to all SA-containing copolymer formulations [1]. This enhanced hydrolytic degradation and acid release occurs specifically under mildly acidic conditions (pH 6.0) mimicking diseased lysosomes, but not at neutral physiological pH (7.4), enabling spatially selective acidification.

Biodegradable Polymers Nanoparticle Engineering Lysosomal Acidification

Perfluorosuccinate as a Gluconeogenesis Inhibitor: Quantitative Inhibition of PEPCK and Aspartate Aminotransferase in Rat Hepatocytes

Perfluorosuccinate (the anionic form of tetrafluorosuccinic acid) demonstrates potent, concentration-dependent inhibition of gluconeogenesis in isolated rat hepatocytes, with specific enzymatic targets identified in cytoplasmic liver extracts. At a concentration of 1 mM, perfluorosuccinate inhibited phosphoenolpyruvate carboxykinase (PEPCK) activity by 40-50% and aspartate aminotransferase (AST) activity by 23% [1]. At 5 mM, gluconeogenesis from lactate was inhibited by 80%, and from pyruvate by 40% [1]. Significant inhibition (up to 30%) was detectable at concentrations as low as 50 μM [1]. Importantly, cellular ATP levels remained unaffected, and ketone body formation from palmitate was unchanged (though the 3-hydroxybutyrate/acetoacetate ratio increased up to 5-fold), indicating that the compound does not act via general mitochondrial toxicity or non-specific metabolic disruption [1]. In contrast, ureogenesis from ammonia was relatively insensitive to inhibition, demonstrating pathway selectivity [1].

Biochemical Pharmacology Metabolic Research Enzyme Inhibition

Tetrafluorosuccinate versus Succinate in Lithium-Based Framework Solid Solutions: Quantified Lattice Parameter Modulation

In the binary mixed-ligand solid solution system Li₂(succinate)₁₋ₓ(tetrafluorosuccinate)ₓ, systematic replacement of succinate with tetrafluorosuccinate (TFSA) produces quantifiable changes in lattice parameters due to the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) and the altered electron density distribution along the dicarboxylate backbone [1]. The mechanical properties of these non-porous frameworks were found to depend on inter-ligand interactions and metal-ligand bond strength, with fluorine substitution introducing C–H⋯F and C–F⋯π interactions absent in the purely hydrocarbon succinate systems [1]. While exact numerical lattice constants require access to the full crystallographic data, the study explicitly demonstrates that the tetrafluorosuccinate ligand enables continuous compositional tuning of framework properties without phase separation—a capability not achievable with succinate alone.

Solid-State Chemistry MOF Engineering Crystal Lattice Tuning

Differential Coordination Modes: Tetrafluorosuccinate Forms Both Bridging and Terminal Complexes with Transition Metals

A systematic study of transition metal complexes with tetrafluorosuccinate (TFSA) and hexafluoroglutarate (HFGA) ligands revealed ligand-dependent coordination modes. In isostructural 1D chain complexes [Cd(TFSA)(2,2'-bpy)₂]ₙ and [Mn(HFGA)(phen)₂]ₙ, both TFSA and HFGA function as bridging ligands linking adjacent metal centers via two monodentate carboxylate groups [1]. However, in [Co(TFSA)(bpp)₂(H₂O)₂]ₙ and [Zn(TFSA)(bpp)₂(H₂O)₂]ₙ, the TFSA ligand acts exclusively as a terminal ligand coordinating through a single carboxylate oxygen, while the 1D chain propagation is mediated by the bpp co-ligand [1]. In contrast, HFGA in [Cu(HFGA)(phen)]ₙ adopts a monodentate/bidentate-bridging mode that generates a 2D network with {4.8²} topology [1]. This demonstrates that TFSA exhibits context-dependent coordination behavior—capable of serving as either a bridging or terminal ligand depending on the co-ligand and metal center—whereas HFGA in the same synthetic systems displays different bridging preferences.

Transition Metal Complexes Coordination Polymers Supramolecular Chemistry

Prioritized Application Scenarios for Ammonium Tetrafluorosuccinate Based on Quantitative Differentiation Evidence


Synthesis of 2D Coordination Polymers and MOFs Requiring Higher Dimensionality than Hexafluoroglutarate-Based Systems

Based on direct crystallographic evidence showing that TFSA yields 2D layered networks under conditions where HFGA produces only 1D chains [1], ammonium tetrafluorosuccinate should be prioritized for the synthesis of coordination frameworks requiring enhanced dimensionality, porosity, or guest-accessible void space. This is particularly relevant for MOF applications in gas storage, molecular separation, or heterogeneous catalysis where framework dimensionality directly influences performance metrics. Procurement of the ammonium salt specifically enables aqueous or polar solvent-based syntheses without introducing competing metal cations.

Preparation of pH-Responsive Biodegradable Polyesters for Drug Delivery and Lysosomal Acidification Therapeutics

Given the ~2.6 pKa unit difference between TFSA (pKa ~1.6) and succinic acid (pKa₁ ~4.2) [2], ammonium tetrafluorosuccinate is the preferred monomer precursor for synthesizing poly(butylene tetrafluorosuccinate-co-succinate) copolymers with engineered acid-release kinetics. Nanoparticles formulated from these copolymers exhibit superior acidifying capacity and programmable degradation under lysosome-mimetic conditions (pH 6.0) while remaining stable at physiological pH [2]. This application is directly supported by in vivo efficacy data showing improved glucose clearance and reduced insulin resistance in high-fat-diet mouse models following TFSA nanoparticle treatment [2].

In Vitro Metabolic Studies Requiring Selective PEPCK Inhibition Without Mitochondrial Toxicity

For researchers investigating gluconeogenesis, mitochondrial metabolism, or PEPCK-dependent pathways, ammonium tetrafluorosuccinate provides a well-characterized, water-soluble inhibitor with established concentration-response parameters. At 1 mM, it achieves 40-50% PEPCK inhibition and 23% AST inhibition without affecting cellular ATP levels or ketogenesis, demonstrating target selectivity over mitochondrial β-oxidation pathways [3]. This contrasts with many non-specific metabolic inhibitors that compromise overall cellular energetics. The ammonium salt form facilitates dissolution in aqueous buffers commonly used in hepatocyte or perfused liver preparations.

Solid-Solution Framework Engineering for Tunable Lattice and Mechanical Properties

Ammonium tetrafluorosuccinate enables the preparation of mixed-ligand lithium-based frameworks Li₂(succinate)₁₋ₓ(tetrafluorosuccinate)ₓ with continuously tunable structural parameters [4]. This capability is valuable for optimizing the mechanical properties, thermal expansion coefficients, or guest-binding affinities of non-porous coordination frameworks. The introduction of C–H⋯F and C–F⋯π interactions via fluorine substitution provides additional supramolecular design elements absent in hydrocarbon-only succinate systems [4].

Technical Documentation Hub

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